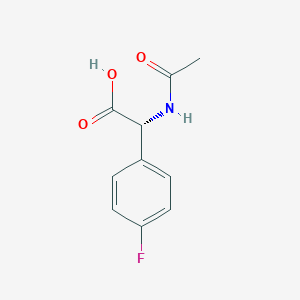

(R)-2-Acetamido-2-(4-fluorophenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-2-Acetamido-2-(4-fluorophenyl)acetic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an acetamido group and a fluorophenyl group attached to an acetic acid backbone. The chiral center at the alpha position of the acetic acid moiety imparts unique stereochemical properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetamido-2-(4-fluorophenyl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-fluorophenylacetic acid.

Amidation: The 4-fluorophenylacetic acid is then subjected to amidation using acetic anhydride and a suitable amine to introduce the acetamido group.

Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-2-Acetamido-2-(4-fluorophenyl)acetic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Acetamido-2-(4-fluorophenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetamido group to an amine.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

Oxidation: Formation of 4-fluorophenylglyoxylic acid.

Reduction: Formation of ®-2-amino-2-(4-fluorophenyl)acetic acid.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

1.1 Anti-inflammatory Properties

Research indicates that (R)-2-acetamido-2-(4-fluorophenyl)acetic acid possesses significant anti-inflammatory activity. This is attributed to its ability to inhibit specific biological pathways involved in inflammation. The presence of the fluorophenyl group enhances its binding affinity to targets associated with inflammatory responses, potentially making it more effective than non-fluorinated analogs.

1.2 Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, a study evaluated the cytotoxicity of various derivatives against human lung cancer (A549) and cervical cancer (HeLa) cells. The results indicated that compounds with the acetamido moiety exhibited modest cytotoxicity, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

1.3 Mechanism of Action

The mechanism through which this compound exerts its anticancer effects involves inhibition of tubulin polymerization, which is crucial for cancer cell division. Molecular docking studies suggest that this compound interacts with tubulin through various interactions, including hydrogen bonding and pi-stacking, leading to apoptosis in cancer cells .

Table 1: Summary of Cytotoxicity Studies

| Compound | Cell Line | Concentration (μM) | Cytotoxicity Observed | Mechanism |

|---|---|---|---|---|

| (R)-2-Acetamido-2-(4-F)Acetic Acid | A549 | 10 | Moderate | Tubulin inhibition |

| HeLa | 100 | Moderate | Apoptosis induction | |

| 7-Acetamido-5-bromoindole | A549 | 10 | High | Tubulin inhibition |

| HeLa | 100 | High | Apoptosis induction |

This table summarizes findings from cytotoxicity studies where this compound was evaluated alongside related compounds. The moderate cytotoxicity observed suggests that while effective, further modifications may enhance its therapeutic index.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several routes that allow for high purity and yield. Notably, the incorporation of electron-withdrawing groups like fluorine has been shown to enhance biological activity .

Table 2: Synthetic Routes Overview

| Step | Description |

|---|---|

| Step 1 | Reaction of acetic anhydride with 4-fluorophenylacetic acid |

| Step 2 | Purification via recrystallization |

| Step 3 | Characterization using NMR and mass spectrometry |

These synthetic pathways highlight the feasibility of producing this compound for research and potential therapeutic applications.

Mécanisme D'action

The mechanism of action of ®-2-Acetamido-2-(4-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-Acetamido-2-(4-fluorophenyl)acetic acid: The enantiomer of the compound with different stereochemical properties.

2-Acetamido-2-phenylacetic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

2-Acetamido-2-(4-chlorophenyl)acetic acid: Contains a chlorine atom instead of fluorine, affecting its reactivity and interactions.

Uniqueness

®-2-Acetamido-2-(4-fluorophenyl)acetic acid is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability. The chiral center also imparts specific stereochemical properties, making it valuable in the development of enantioselective drugs and catalysts.

This detailed article provides a comprehensive overview of ®-2-Acetamido-2-(4-fluorophenyl)acetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

(R)-2-Acetamido-2-(4-fluorophenyl)acetic acid, also known as a derivative of phenylacetic acid, has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features an acetamido group and a fluorinated phenyl ring, which contribute to its pharmacological profile. The presence of the fluorine atom is significant as it can enhance lipophilicity and influence the compound's interaction with biological targets.

Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A notable study evaluated its antiproliferative activity against human lung cancer (A549) and cervical cancer (HeLa) cell lines. The results indicated:

- Cytotoxicity : The compound showed modest cytotoxicity, with IC50 values ranging from 7.95 µM to 12.89 µM across different derivatives tested (Table 1) .

- Mechanism of Action : The compound appears to induce apoptosis via caspase-dependent pathways. Increased levels of activated caspases were observed in treated cells, suggesting that the compound triggers programmed cell death mechanisms .

Table 1: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4b | HeLa | 9.94 |

| 4c | HeLa | 7.95 |

| 4d | A549 | 10.72 |

| 5e | A549 | 12.89 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against bacterial strains. In vitro studies suggest that it possesses moderate antibacterial activity, which may be attributed to the acetamido moiety enhancing interaction with bacterial cell membranes.

Case Studies and Research Findings

- Cytotoxicity Evaluation : A study published in Chemical and Pharmaceutical Bulletin assessed various derivatives of phenylacetic acid, including this compound. The findings highlighted the importance of substituent variations on biological activity, with certain modifications leading to enhanced cytotoxic effects against cancer cell lines .

- Molecular Docking Studies : Molecular docking studies have indicated that the acetamido group can form hydrogen bonds with target proteins, facilitating stronger binding interactions. This property is crucial for the compound's efficacy in inhibiting tumor growth .

- Comparative Analysis : In a comparative study of various phenylacetic acid derivatives, this compound was found to have superior activity compared to non-fluorinated analogs, reinforcing the hypothesis that fluorination plays a pivotal role in enhancing biological potency .

Propriétés

IUPAC Name |

(2R)-2-acetamido-2-(4-fluorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTADRWBVNKKSJ-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=C(C=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](C1=CC=C(C=C1)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.